N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
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Overview
Description
N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
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Scientific Research Applications
Cyclization Reactions
Cyclization of aryl-, aroyl-, and cyanamides with various substrates leads to the formation of diverse heterocyclic compounds. These reactions are fundamental in synthesizing quinazolinone derivatives, which have various pharmacological activities. Such processes demonstrate the chemical flexibility and potential utility of compounds similar to the query molecule in synthesizing biologically active heterocycles (Shikhaliev et al., 2008).
Antitumor Activity
Some quinazolinone analogues have been designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds show broad spectrum antitumor activity, highlighting the potential therapeutic applications of complex molecules like the one in developing new anticancer drugs (Al-Suwaidan et al., 2016).
Synthesis of Fused Rings
The synthesis of 3-substituted furans involves directed lithiation and palladium-catalyzed coupling, showing the potential for creating complex molecules with specific structural features for various chemical and pharmaceutical applications (Ennis & Gilchrist, 1990).
Anticonvulsant Activity
Derivatives of 1,3-diamino-6,7-dimethoxyisoquinoline, evaluated for alpha-adrenoceptor binding affinity and antihypertensive activity, suggest the potential for designing molecules with specific CNS activity, including anticonvulsant properties (Bordner et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the condensation of 2-furylacetaldehyde with 4-(1,3-dioxobutan-2-yl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid, followed by the reaction of the resulting intermediate with 4-(4-methylphenylamino)-2-oxobutanoic acid to form the final product.", "Starting Materials": [ "2-furylacetaldehyde", "4-(1,3-dioxobutan-2-yl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid", "4-(4-methylphenylamino)-2-oxobutanoic acid" ], "Reaction": [ "Step 1: Condensation of 2-furylacetaldehyde with 4-(1,3-dioxobutan-2-yl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate 4-(2-furylmethyl)-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid.", "Step 2: Reaction of the intermediate from step 1 with 4-(4-methylphenylamino)-2-oxobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide.", "Step 3: Purification of the final product by methods such as recrystallization or column chromatography." ] } | |
CAS No. |
899932-63-9 |
Molecular Formula |
C26H26N4O5 |
Molecular Weight |
474.517 |
IUPAC Name |
N-(furan-2-ylmethyl)-4-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H26N4O5/c1-18-10-12-19(13-11-18)28-24(32)17-30-22-8-3-2-7-21(22)25(33)29(26(30)34)14-4-9-23(31)27-16-20-6-5-15-35-20/h2-3,5-8,10-13,15H,4,9,14,16-17H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
YZECMQQNYOERBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
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